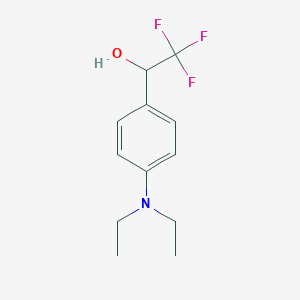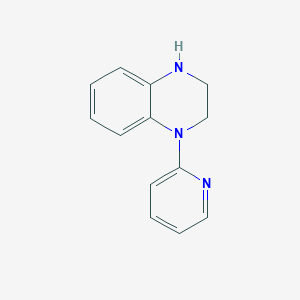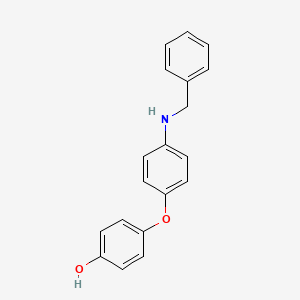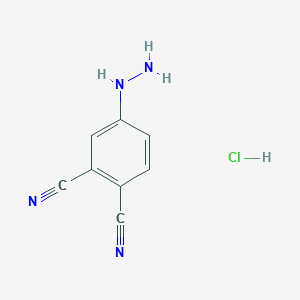
4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C12H16F3NO It is characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol moiety, along with a diethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: The major products include 4-(Diethylamino)-alpha-(trifluoromethyl)benzaldehyde and 4-(Diethylamino)-alpha-(trifluoromethyl)benzoic acid.
Reduction: The major product is 4-(Diethylamino)-alpha-(trifluoromethyl)benzyl alkane.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with specific amino acid residues, modulating the activity of enzymes and receptors.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Lacks the diethylamino group, resulting in different chemical and biological properties.
4-(Diethylamino)benzyl Alcohol: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
4-(Methylamino)-alpha-(trifluoromethyl)benzyl Alcohol: Contains a methylamino group instead of a diethylamino group, leading to variations in its chemical behavior.
Uniqueness
4-(Diethylamino)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of the trifluoromethyl and diethylamino groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the diethylamino group provides opportunities for hydrogen bonding and electrostatic interactions.
属性
分子式 |
C12H16F3NO |
|---|---|
分子量 |
247.26 g/mol |
IUPAC 名称 |
1-[4-(diethylamino)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H16F3NO/c1-3-16(4-2)10-7-5-9(6-8-10)11(17)12(13,14)15/h5-8,11,17H,3-4H2,1-2H3 |
InChI 键 |
MIFMROTUNQEMQH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)







![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)





